6-Bromo-3-methylquinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSVSXROESVYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400934 | |
| Record name | 6-Bromo-3-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57573-59-8 | |
| Record name | 6-Bromo-3-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-methyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Bromo 3 Methylquinazolin 4 3h One and Its Analogues
Classical Synthetic Routes to 6-Bromo-3-methylquinazolin-4(3H)-one
Traditional approaches to the synthesis of this compound often rely on well-established, sequential reactions starting from readily available precursors. These methods are foundational and continue to be relevant in many synthetic laboratories.
Synthesis from 5-Bromoanthranilic Acid Precursors
A typical procedure begins with the acylation of 5-bromoanthranilic acid. For the synthesis of 2-methyl substituted quinazolinones, acetic anhydride (B1165640) is commonly used. The reaction of 5-bromoanthranilic acid with acetic anhydride under reflux conditions yields the intermediate 6-bromo-2-methyl-3,1-benzoxazin-4-one. rsc.org This benzoxazinone (B8607429) is a reactive intermediate that readily undergoes reaction with an appropriate amine to form the final quinazolinone ring. To obtain the target molecule, this compound, this intermediate would be treated with methylamine. The reaction of the benzoxazinone with substituted anilines in glacial acetic acid has been shown to produce a variety of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones. rsc.org
| Starting Material | Reagent | Condition | Product | Reference |
|---|---|---|---|---|
| 5-Bromoanthranilic Acid | Acetic Anhydride | Reflux | 6-Bromo-2-methyl-3,1-benzoxazin-4-one | rsc.org |
Direct Halogenation Methods with Bromine or Iodine Monochloride
An alternative to building the molecule from a brominated precursor is the direct halogenation of a pre-formed quinazolinone ring. This approach is advantageous when the non-halogenated parent quinazolinone is more readily accessible. The benzene (B151609) portion of the quinazolinone ring is susceptible to electrophilic aromatic substitution. wikipedia.org The reactivity order for electrophilic substitution on the benzene ring is generally 8 > 6 > 5 > 7, indicating that the 6-position is a favorable site for halogenation. wikipedia.org
Direct halogenation of 4(3H)-quinazolinones using reagents like bromine in acetic acid or iodine monochloride has been reported to yield 6-bromo- or 6-iodo-4(3H)-quinazolinone derivatives, respectively. semanticscholar.org For the specific synthesis of this compound, this would involve treating 3-methylquinazolin-4(3H)-one with a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. semanticscholar.org This method offers a concise route to the target compound, provided that the regioselectivity of the bromination can be effectively controlled to favor the 6-position.
Multi-step Reaction Sequences for this compound Formation
Comprehensive multi-step syntheses allow for the construction of this compound from fundamental starting materials like anthranilic acid. These sequences provide flexibility but require careful control over each step.
A common multi-step pathway begins with the bromination of anthranilic acid itself. semanticscholar.orgnih.gov Anthranilic acid can be treated with bromine in glacial acetic acid to produce 5-bromoanthranilic acid. semanticscholar.orgnih.gov Following the synthesis of this key precursor, the sequence mirrors the method described in section 2.1.1. The 5-bromoanthranilic acid is first converted to the 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate by heating with acetic anhydride. rsc.org In the final step, this benzoxazinone intermediate is reacted with methylamine, which opens the oxazinone ring and subsequently cyclizes to form the desired this compound. rsc.org
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Anthranilic Acid | Bromine, Glacial Acetic Acid | 5-Bromoanthranilic Acid | semanticscholar.orgnih.gov |
| 2 | 5-Bromoanthranilic Acid | Acetic Anhydride, Reflux | 6-Bromo-2-methyl-3,1-benzoxazin-4-one | rsc.org |
| 3 | 6-Bromo-2-methyl-3,1-benzoxazin-4-one | Methylamine | This compound | rsc.org |
Advanced Synthetic Approaches
Modern synthetic chemistry seeks to improve efficiency, reduce step counts, and increase molecular diversity. Advanced methodologies, including one-pot reactions and catalytic cross-coupling, have been applied to the synthesis of quinazolinones, offering significant advantages over classical routes.
One-Pot Three-Component Reactions for Quinazolinone Synthesis
One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple starting materials in a single operation, minimizing waste and saving time. A domino three-component assembly reaction has been developed for the synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. This method involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives, such as anthranilates, to construct the quinazolinone core in a single pot. This approach demonstrates high functional group tolerance and provides a straightforward route to a wide range of quinazolinone analogues.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Diversification
The bromine atom in this compound is not merely a static substituent; it is a versatile functional handle for further molecular elaboration. Halogenated quinazolinones are crucial intermediates for creating polysubstituted derivatives through metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction, which is catalyzed by palladium, is a powerful tool for forming carbon-carbon bonds. The 6-bromo position on the quinazolinone ring can be readily coupled with various boronic acids to introduce a wide array of aryl or alkyl substituents. This strategy allows for the late-stage diversification of the quinazolinone scaffold, enabling the rapid generation of a library of analogues for structure-activity relationship studies. For instance, a synthetic route has been developed where a bromo-substituted quinazolinone core is first synthesized, followed by a Pd-catalyzed Suzuki-Miyaura cross-coupling to introduce new groups at the brominated position, leading to diverse final products.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinone derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, microwave assistance to reduce reaction times and energy consumption, and the development of efficient, atom-economical reactions.
One notable green methodology involves a tandem microwave-assisted process for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, which are precursors to compounds like this compound. mdpi.com This method offers good to excellent yields and is considered an efficient and environmentally friendly alternative to conventional heating methods. mdpi.com For the synthesis of related 6-aryl-quinazolin-4(3H)-ones, a Suzuki cross-coupling reaction has been employed under microwave irradiation in ethylene (B1197577) glycol dimethyl ether, which is considered a greener solvent. orientjchem.org
These green synthetic protocols offer significant advantages over traditional methods, which often require harsh reaction conditions, long reaction times, and the use of hazardous solvents. The adoption of microwave-assisted synthesis and greener solvents represents a significant step towards more sustainable production of these valuable pharmaceutical scaffolds.
Synthesis of Key Intermediates for this compound Derivatives
The synthesis of complex quinazolinone derivatives often relies on the preparation of key intermediates that can be further functionalized. Two such crucial intermediates are 3-amino-6-bromo-2-methylquinazolin-4(3H)-one and 6-bromo-2-methyl-4H-benzo[d] semanticscholar.orgnih.govoxazin-4-one.
A straightforward and effective method for the synthesis of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one involves the direct halogenation of 3-amino-2-methylquinazolin-4(3H)-one. semanticscholar.org In this procedure, a solution of 3-amino-2-methylquinazolin-4(3H)-one in acetic acid is treated with bromine in acetic acid. The reaction mixture is kept at room temperature overnight and then poured into ice-cold water to precipitate the product. The resulting solid is filtered, dried, and recrystallized from ethyl alcohol. This method is advantageous due to its mild conditions, simple operation, and the absence of a need for a catalyst. semanticscholar.org
A microwave-assisted green process has also been reported for the synthesis of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one, yielding a pale yellow amorphous solid with a melting point of 187–189 °C. mdpi.com
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 3-Amino-2-methylquinazolin-4(3H)-one | Bromine in acetic acid | Room temperature, overnight | 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one | 55% | semanticscholar.org |
| 2-methyl-4H-3,1-benzoxazinone | Hydrazine hydrate, microwave | Not specified | 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one | 70% | mdpi.com |
The intermediate 6-bromo-2-methyl-4H-benzo[d] semanticscholar.orgnih.govoxazin-4-one is typically prepared through the condensation of 5-bromoanthranilic acid with acetic anhydride. nih.gov This reaction serves as a crucial step in the synthesis of various 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones. The benzoxazinone can then be reacted with different anilines to yield the desired quinazolinone derivatives. nih.gov
Derivatization Strategies for Structural Modification
To explore the structure-activity relationships of this compound analogues, various derivatization strategies are employed. These modifications often focus on the 3-position of the quinazolinone ring, where the introduction of different functional groups can significantly impact biological activity.
A common derivatization strategy involves the formation of Schiff bases by condensing 3-amino-6-bromo-2-methylquinazolin-4(3H)-one with various substituted aromatic aldehydes. semanticscholar.orgresearchgate.netresearchgate.net This reaction is typically carried out by refluxing equimolar amounts of the aminoquinazoline and the aldehyde in a suitable solvent, such as dry ethanol, often in the presence of a catalytic amount of acetic acid. semanticscholar.orgnih.gov The resulting Schiff bases can be isolated by filtration, dried, and recrystallized. This method allows for the introduction of a wide variety of substituents at the 3-position, enabling the synthesis of a diverse library of compounds for biological screening. semanticscholar.orgnih.gov
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type | Reference |
| 3-Amino-6-bromo-2-methylquinazolin-4(3H)-one | Substituted aromatic aldehydes | Dry ethanol | Reflux | Schiff Base | semanticscholar.orgnih.gov |
Building upon the Schiff bases, a further structural modification involves the introduction of an azetidinone (β-lactam) ring. The cyclization of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine (B128534) is a well-established method for the formation of 2-azetidinones. This reaction creates a four-membered lactam ring fused to the quinazolinone scaffold, leading to a novel class of derivatives with potentially unique biological properties. The azetidinone moiety is a key feature in many antibiotic drugs, and its incorporation into the quinazolinone framework is a promising strategy for the development of new therapeutic agents.
Hybrid Compound Synthesis (e.g., Quinazolinone-Thiadiazole Hybrids)
The molecular hybridization approach, which involves covalently linking two or more pharmacologically active moieties, is a well-established strategy for the design of new therapeutic agents. nih.gov This technique aims to create hybrid compounds that may exhibit improved biological activity or a different mechanism of action compared to the individual parent molecules. nih.gov The synthesis of quinazolinone-thiadiazole hybrids exemplifies this approach, bringing together two important heterocyclic systems. dergipark.org.tr
A notable synthetic route to novel 1,3,4-thiadiazole-bearing 4(3H)-quinazolinone compounds begins with 5-bromoanthranilic acid. dergipark.org.tr This process involves a two-step reaction. dergipark.org.tr In the first step, the anthranilic acid is reacted with acetic anhydride to form an intermediate product. Subsequently, various amine compounds are introduced into the reaction in an acetic acid medium and refluxed to yield the final hybrid compounds. dergipark.org.tr
One such synthesized hybrid is 6-bromo-3-{4-[5-(4-nitrophenylamino)-1,3,4-thiadiazol-2-yl]phenyl}-2-methylquinazolin-4(3H)-one. dergipark.org.tr The structure of this and other related compounds has been confirmed through elemental analysis and various spectroscopic methods, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. dergipark.org.tr
The following table summarizes the key reactants and conditions for the synthesis of these quinazolinone-thiadiazole hybrids:
| Starting Material | Reagents | Reaction Steps | Final Product Type |
| 5-Bromoanthranilic Acid | 1. Acetic Anhydride2. Amine derivatives in Acetic Acid | 1. Formation of intermediate2. Refluxing with amine derivatives | 1,3,4-Thiadiazole bearing 4(3H)-quinazolinones |
This synthetic strategy highlights a versatile method for assembling complex hybrid molecules from readily available starting materials, providing a platform for the discovery of new compounds with potential therapeutic applications. dergipark.org.tr
Pharmacological Investigations and Biological Activities of 6 Bromo 3 Methylquinazolin 4 3h One and Its Derivatives
Antimicrobial Activities
Derivatives of 6-bromo-quinazolin-4(3H)-one have been synthesized and evaluated for their ability to combat microbial growth, showing promise as both antibacterial and antifungal agents.
Antibacterial Efficacy (e.g., against Escherichia coli and Staphylococcus aureus)
A series of new 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated notable in vitro antibacterial activity. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov The antibacterial efficacy was determined using the paper disc diffusion technique and the minimum inhibitory concentrations (MICs) were established by the agar (B569324) streak dilution method. nih.gov
One of the most potent compounds in this series, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, exhibited significant activity with MIC values of 25 µg/ml against S. aureus and 1.56 µg/ml against E. coli. nih.gov Another study on 2,3,6-trisubstituted quinazolin-4-one derivatives also reported antibacterial activity against these pathogens. biomedpharmajournal.org
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|---|
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | Staphylococcus aureus | 25 |
| Escherichia coli | 1.56 |
Antifungal Properties
The antifungal potential of 6-bromo-quinazolin-4(3H)-one derivatives has also been a subject of investigation. In a study involving novel 6,8-dibromo-4(3H)quinazolinone derivatives, compounds were screened for their activity against Candida albicans and Aspergillus flavus. nih.gov
Among the synthesized compounds, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide was identified as the most potent antifungal agent. nih.gov It displayed impressive minimum inhibitory concentrations (MICs) of 0.78 µg/ml against C. albicans and 0.097 µg/ml against A. flavus. nih.gov Another derivative, A-6, from a series of 2,3,6-trisubstituted quinazolin-4-ones, also showed excellent activity against C. albicans. biomedpharmajournal.org
| Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|---|
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Candida albicans | 0.78 |
| Aspergillus flavus | 0.097 |
Anti-Biofilm Activity Studies
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often leading to increased resistance to antimicrobial agents. While the antibacterial and antifungal properties of 6-bromo-quinazolin-4(3H)-one derivatives have been explored, specific studies focusing on their anti-biofilm activity are not extensively documented in the available literature. Further research is required to determine the potential of these compounds to inhibit biofilm formation or eradicate existing biofilms of pathogenic microbes.
Anticancer and Antitumor Activities
The quinazoline (B50416) core is a well-established pharmacophore in the design of anticancer agents. The incorporation of a bromine atom at the 6-position has been explored to enhance the cytotoxic and antitumor properties of these molecules.
Cytotoxicity Against Various Cancer Cell Lines (e.g., Renal, Melanoma, Breast Cancer)
A new series of quinazoline-4(3H)-one derivatives with a thiol group at the 2-position of the 6-bromo quinazoline ring were designed and synthesized as potential anticancer agents. nih.gov The antiproliferative activity of these derivatives was evaluated against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov One of the most potent compounds, designated as 8a, which features an aliphatic linker to the SH group, demonstrated IC50 values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. nih.govresearchgate.net This compound showed significantly better potency against the MCF-7 cell line compared to the standard drug Erlotinib. nih.gov
| Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 8a (6-bromo-2-thio-3-phenylquinazolin-4(3H)-one derivative) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 |
| SW480 (Colon Cancer) | 17.85 ± 0.92 |
Investigations as BRD9 Epigenetic Reader Binders
Recent research has identified the quinazolin-4(3H)-one core as a valuable scaffold for developing binders for Bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in cancer. cnr.itresearchgate.net Studies on 6-methylquinazolin-4(3H)-one-based compounds have shown their potential as novel binders of BRD9. cnr.it Through a combination of in silico modeling and chemical synthesis, researchers have identified derivatives that bind to BRD9 in the low micromolar range. cnr.itresearchgate.net These findings suggest that the quinazolin-4(3H)-one molecular platform is a promising starting point for the development of selective BRD9 binders. While these initial studies focused on a methyl group at the 6-position, the exploration of other substitutions, such as a bromo group, is a logical progression for further investigation into BRD9 inhibition. cnr.it
Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives have been extensively investigated for their analgesic and anti-inflammatory properties. mdpi.comptfarm.pljneonatalsurg.com Several studies have highlighted the potential of this class of compounds to modulate inflammatory pathways and alleviate pain. jneonatalsurg.com
Derivatives of 6-bromo-quinazolinone have demonstrated notable anti-inflammatory and analgesic effects in various animal models. mdpi.comptfarm.plresearchgate.net For instance, certain 6-bromo-substituted quinazolinones have shown potent anti-inflammatory activity, in some cases comparable to standard drugs like ibuprofen (B1674241) and phenylbutazone. mdpi.comresearchgate.net The analgesic potential of these compounds has been evaluated using methods such as the acetic acid-induced writhing test, where they have been shown to significantly reduce pain responses. scirea.orgjneonatalsurg.com Some 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives have exhibited higher analgesic activity than the standard drug indomethacin. scirea.org The mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory mediators. jneonatalsurg.comnih.gov
| Compound Structure/Class | Activity Type | Key Findings | Reference |
|---|---|---|---|
| 6-bromo-substituted-quinazolinone | Anti-inflammatory | Showed the most potent activity (19.69–59.61% inhibition) among a series of 3-naphtalene-substituted quinazolinones. | mdpi.com |
| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Anti-inflammatory | Compounds with specific phenyl substitutions (2b, 2c) showed good anti-inflammatory activity comparable to ibuprofen. | researchgate.net |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Analgesic | Exhibited significant analgesic activity (69.49% - 83.18% protection) in the acetic acid induced writhing model, higher than indomethacin. | scirea.org |
| General Quinazolinone Derivatives | Analgesic & Anti-inflammatory | Showed dose-dependent inhibition of paw edema and significant reduction in writhing counts in animal models. | jneonatalsurg.com |
Other Reported Biological Activities (e.g., Anti-HIV, Anticonvulsant, Antiulcer, Antiproliferative, Immunotropic, Hypolipidemic)
The versatility of the quinazolinone scaffold is further demonstrated by its broad spectrum of other reported biological activities. mdpi.comresearchgate.net
Anti-HIV Activity: Certain 2,3-disubstituted quinazolin-4(3H)-ones have been explored for their potential as anti-HIV agents. hakon-art.comtsijournals.com Specifically, a derivative named 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one was found to inhibit the replication of HIV-1 in acutely infected MT-4 cells, showing 15% maximum protection. hakon-art.com The development of novel quinazolinone-based compounds continues to be an area of interest for anti-HIV drug discovery. bohrium.combenthamdirect.com
Anticonvulsant Activity: The quinazolinone nucleus is a key feature in some compounds with anticonvulsant properties. researchgate.net Studies have shown that substitutions at the 3-position of the quinazolinone ring can have a significant effect on preventing seizure spread. researchgate.net For instance, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have demonstrated good anticonvulsant activity. researchgate.net
Antiulcer Activity: Research into quinazolinone derivatives has revealed their potential as antiulcer agents. nih.gov Certain compounds have shown gastric mucosal protection and antisecretory activities, proving effective against experimentally induced gastric and duodenal ulcers. nih.gov
Antiproliferative Activity: A significant area of research for quinazolinone derivatives is in oncology. nih.govmdpi.comnih.gov 6-Bromo quinazoline derivatives have been designed and synthesized as potential anticancer agents, showing cytotoxic effects against various cancer cell lines, such as MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma). nih.gov Some of these compounds have shown better potency than existing drugs like Erlotinib in certain cell lines. nih.gov The mechanism of antiproliferative activity often involves the inhibition of key enzymes like epidermal growth factor receptor (EGFR). nih.govnih.gov
Immunotropic Activity: New quinazoline derivatives have been synthesized and evaluated for their immunotropic activity. For example, N-[2-[6-bromo-4-oxo-3(4H)-quinazolinyl]acetyl]guanidine has been studied for its effects on the immune system, showing a corrective action on proliferation processes in immunocompetent organs during cyclophosphan-induced immunosuppression. researchgate.net
Hypolipidemic Activity: Literature surveys indicate that quinazolinone derivatives have been investigated for a wide range of biological activities, including antihyperlipidemic effects. researchgate.net
Structure-Activity Relationship (SAR) Studies
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core structure. nih.govnih.gov Structure-Activity Relationship (SAR) studies are crucial for understanding how different chemical modifications influence the pharmacological profile of these compounds.
Position 6 of the quinazolinone ring is a critical site for substitution, and modifications at this position can significantly modulate biological activity. nih.govnih.gov
Halogen Substitution: The presence of a halogen, such as bromine, at position 6 has been associated with enhanced biological activities in many quinazolinone derivatives. researchgate.netmdpi.com For example, a 6-bromo substituent was found to be the most potent among a series of anti-inflammatory quinazolinone derivatives. mdpi.com In the context of anticancer activity, 6-bromo substitution has been a key feature in the design of potent EGFR inhibitors. mdpi.comresearchgate.net The electron-withdrawing nature of halogens can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with biological targets. nih.gov
| Substitution at Position 6 | Biological Activity Impact | Example Compound Class | Reference |
|---|---|---|---|
| Bromo | Enhanced anti-inflammatory and anticancer activity. | 3-naphtalene-substituted quinazolinones, 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines | mdpi.commdpi.com |
| Iodo | Detrimental to antimicrobial activity in some series. | 2,4,6-trisubstituted quinazolines | nih.gov |
| Electron-withdrawing groups (general) | Can promote anticancer and antimicrobial activities. | 4-anilinoquinazolines | nih.gov |
Position 3 of the quinazolinone ring is another key site for chemical modification, and substituents at this position can have a profound impact on the pharmacological profile. nih.gov
Alkyl and Substituted Alkyl Chains: Simple alkyl chains or more complex substituted alkyl groups at position 3 can also influence activity. In anticonvulsant quinazolinones, a butyl substitution at position 3 showed a significant effect in preventing seizure spread, while a benzyl (B1604629) substitution at the same position also conferred strong activity. researchgate.net The nature of the substituent at N-3 can impact the molecule's lipophilicity and its ability to interact with specific binding pockets in target proteins. researchgate.net
Position 2: The substituent at position 2 is highly significant for various pharmacological activities. nih.gov Different groups at this position, ranging from simple alkyl or aryl groups to more complex heterocyclic systems, have been shown to be crucial for anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov For instance, in a study of cytotoxic 6-bromo quinazoline derivatives, variations in substitutions at the 2-position (specifically on a thiol group) were found to affect the anticancer activities. nih.gov
Position 8: Position 8 is another site that has been identified as significant for modulating pharmacological activities through substitution. nih.gov
Mechanistic Insights into the Action of 6 Bromo 3 Methylquinazolin 4 3h One
Proposed Mechanisms of Action for Biological Efficacy
The biological efficacy of 6-Bromo-3-methylquinazolin-4(3H)-one and its structural relatives is attributed to several proposed mechanisms. These range from direct enzyme inhibition to complex interactions with proteins that regulate gene expression.
Enzyme Inhibition (e.g., Tyrosine Kinases, Carbonic Anhydrase)
A significant body of research points to the quinazoline (B50416) core as a powerful scaffold for the inhibition of various enzymes, particularly protein kinases. nih.govnih.gov Derivatives of 4-anilinoquinazoline (B1210976) are noted as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, binding competitively at the ATP site. acs.org The 6-bromo substitution, in particular, has been explored in various quinazoline-based compounds designed as inhibitors for kinases like EGFR, HER2, and VEGFR-2. cu.edu.eg Studies on related 6-bromo-quinazoline derivatives have demonstrated potent cytotoxic activities, which are often attributed to the inhibition of such crucial cellular signaling enzymes. nih.gov
Furthermore, the quinazolinone structure has been identified as an inhibitor of carbonic anhydrases (CAs), specifically human carbonic anhydrase-II (hCA-II). nih.gov Research on a series of quinazolinone analogs revealed significant inhibitory activity against this metalloenzyme, which is involved in critical physiological processes like pH regulation. nih.gov
Interaction with Epigenetic Readers (e.g., BRD9)
A highly promising mechanism of action for this compound class is the interaction with epigenetic reader domains, specifically bromodomains. Bromodomain-containing protein 9 (BRD9), a subunit of the SWI/SNF chromatin-remodeling complex, has emerged as a key target. cnr.itresearchgate.net Compounds based on the 6-methylquinazolin-4(3H)-one core have been identified as novel binders of BRD9. cnr.itresearchgate.net These epigenetic readers recognize acetylated lysine (B10760008) residues on histones, playing a pivotal role in the regulation of gene transcription. nih.govmdpi.com By binding to the acetyl-lysine binding pocket of BRD9, these quinazolinone derivatives can interfere with its function, thereby modulating gene expression and impacting cellular processes, which is of particular interest in oncology. cnr.itresearchgate.net
Molecular Docking and Computational Studies
To understand the interactions between this compound analogs and their biological targets, molecular docking and other computational methods have been extensively used. These studies provide critical insights into binding affinities, specific molecular interactions, and the structural requirements for activity.
Ligand-Protein Interactions and Binding Modes
Molecular docking studies have been instrumental in visualizing how quinazolinone derivatives fit into the active sites of their target proteins.
Tyrosine Kinases: In studies involving EGFR, docking of 6-bromo quinazoline derivatives revealed key interactions within the ATP-binding site. These include hydrogen bonds with essential residues like Cys773 and Met769, as well as π-sigma interactions with residues such as Leu820 and Leu694. researchgate.net These interactions are crucial for stabilizing the ligand-protein complex and are characteristic of many FDA-approved quinazoline-based kinase inhibitors. nih.gov
BRD9 Epigenetic Reader: For BRD9, computational analyses have shown that the 6-methylquinazolin-4(3H)-one scaffold can be effectively accommodated within the binding site. cnr.itresearchgate.net The binding is stabilized by specific interactions with key amino acids. For instance, derivatives have been shown to form π-π stacking interactions with the aromatic rings of Tyr106 and Phe44, which are critical residues in the acetyl-lysine binding pocket. researchgate.net The binding modes of these compounds are influenced by different substitutions at the 2- and 8-positions of the quinazolinone core. cnr.it
Below is an interactive table summarizing the key molecular interactions observed in docking studies for related quinazolinone compounds.
| Target Protein | Interacting Residues | Type of Interaction | Reference |
| EGFR | Cys773, Met769 | Hydrogen Bond | researchgate.net |
| EGFR | Leu820, Leu694 | π-Sigma Interaction | researchgate.net |
| BRD9 | Tyr106, Phe44 | π-π Stacking | researchgate.net |
| BRD9 | Asn100 | Hydrogen Bond | mdpi.com |
Pharmacophore Model Development and Validation
Pharmacophore modeling is a computational strategy used to define the essential structural features required for a molecule to bind to a specific target. This approach has been successfully applied to the discovery of BRD9 inhibitors based on the quinazolinone scaffold. cnr.itnih.gov
Researchers have developed 3D structure-based pharmacophore models derived from known ligands co-crystallized with BRD9. researchgate.netnih.gov These models typically include features such as hydrogen bond acceptors, donors, and hydrophobic regions that map onto the key interaction points within the BRD9 binding pocket. mdpi.comnih.gov
A virtual library of synthesizable 6-methylquinazolin-4(3H)-one derivatives was screened against these pharmacophore models. cnr.itresearchgate.net This process allowed for the rapid in silico selection of promising compounds that fit the structural and chemical requirements for BRD9 binding. The selected compounds were then synthesized and biologically tested, with several emerging as potent BRD9 binders in the low micromolar range, thus validating the predictive power of the pharmacophore models. cnr.itresearchgate.net This rational, computation-driven approach highlights the quinazolin-4(3H)-one core as a valuable scaffold for developing new epigenetic modulators. cnr.it
In Silico ADME Prediction and Drug-Likeness Assessment
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In the early stages of development, in silico predictive models are invaluable tools for assessing the pharmacokinetic profile and drug-likeness of a molecule, thereby identifying potential liabilities and guiding further optimization. For this compound, computational studies have been employed to predict its physicochemical properties, pharmacokinetics, and adherence to established drug-likeness rules.
These predictions are based on the compound's chemical structure and utilize various algorithms and extensive databases of known drug properties. Such computational screening allows for the early identification of candidates with a higher probability of success in later clinical phases by filtering out compounds with unfavorable ADME profiles.
Physicochemical Properties and Lipophilicity
The physicochemical characteristics of a drug molecule are fundamental determinants of its pharmacokinetic behavior. Properties such as molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) influence a compound's absorption and distribution. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (Log P), is a key parameter that affects a molecule's ability to cross biological membranes.
For this compound, the predicted physicochemical properties are summarized in the table below. These values suggest that the compound possesses characteristics generally associated with good oral bioavailability.
| Property | Predicted Value | Acceptable Range for Oral Bioavailability |
| Molecular Weight ( g/mol ) | 239.07 | < 500 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Molar Refractivity | 52.85 | 40 - 130 |
| Topological Polar Surface Area (Ų) | 32.67 | < 140 |
| Lipophilicity (Log P) | ||
| iLOGP | 2.18 | - |
| XLOGP3 | 1.77 | - |
| WLOGP | 1.83 | - |
| MLOGP | 1.73 | - |
| Silicos-IT | 2.29 | - |
| Consensus Log P | 1.96 | < 5 |
Data generated using computational predictive models.
Water Solubility and Pharmacokinetics
A compound's water solubility is crucial for its absorption and formulation. The predicted solubility parameters for this compound indicate moderate solubility. In terms of pharmacokinetics, predictions suggest high gastrointestinal absorption. However, the compound is not predicted to be a substrate for P-glycoprotein (P-gp), a key efflux transporter, which is a favorable characteristic. It is also predicted to not cross the blood-brain barrier (BBB), suggesting a lower likelihood of central nervous system side effects. Predictions also indicate that it may inhibit certain cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.
| Parameter | Prediction | Interpretation |
| Water Solubility | ||
| Log S (ESOL) | -2.99 | Moderately soluble |
| Solubility (mg/ml) | 0.24 | - |
| Solubility (mol/l) | 0.0010 | - |
| Pharmacokinetics | ||
| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeant | No | Unlikely to cause CNS effects |
| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme |
| CYP2D6 Inhibitor | No | Unlikely to interact with drugs metabolized by this enzyme |
| CYP3A4 Inhibitor | No | Unlikely to interact with drugs metabolized by this enzyme |
| Skin Permeation (Log Kp) | -6.64 cm/s | Low skin permeability |
Data generated using computational predictive models.
Drug-Likeness and Medicinal Chemistry Friendliness
Drug-likeness is a qualitative concept used to assess whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. This is often evaluated using rule-based filters. This compound shows good adherence to several established drug-likeness rules, including Lipinski's rule of five, which is a cornerstone of modern drug design. The compound also shows a favorable profile based on other filters like the Ghose, Veber, Egan, and Muegge rules, with no violations reported.
The medicinal chemistry friendliness assessment indicates no problematic or toxicophoric fragments, suggesting a lower likelihood of inherent toxicity or metabolic liabilities. The bioavailability score of 0.55 further supports its potential as a viable drug candidate.
| Rule/Filter | Prediction | Interpretation |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 violations) | High likelihood of oral bioavailability |
| Ghose Filter | Yes (0 violations) | Conforms to properties common in known drugs |
| Veber Filter | Yes (0 violations) | Good molecular flexibility and polar surface area for oral bioavailability |
| Egan Filter | Yes (0 violations) | Good balance of lipophilicity and polarity for absorption |
| Muegge Filter | Yes (0 violations) | Favorable physicochemical properties for drug-likeness |
| Bioavailability Score | 0.55 | Good probability of having at least 10% oral bioavailability in rats |
| Medicinal Chemistry | ||
| PAINS Alert | 0 alerts | No known promiscuous compounds or frequent hitters in screens |
| Brenk Alert | 0 alerts | No undesirable or toxicophoric fragments present |
| Lead-likeness | No | Does not meet the stricter criteria for a lead compound |
| Synthetic Accessibility | 2.51 | The molecule is considered easy to synthesize |
Data generated using computational predictive models.
Advanced Analytical Techniques in the Research of 6 Bromo 3 Methylquinazolin 4 3h One
Spectroscopic Characterization
Spectroscopy is a cornerstone in the analysis of 6-Bromo-3-methylquinazolin-4(3H)-one, offering non-destructive insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key expected peaks would include a strong absorption for the carbonyl group (C=O) stretching, typically around 1680-1640 cm⁻¹, and bands corresponding to the C=N stretching of the quinazoline (B50416) ring. Aromatic C-H and C=C stretching vibrations would also be present. Although the compound is commercially available, specific, experimentally determined IR peak data is not provided in the surveyed literature. chemicalbook.com
Mass Spectrometry (MS, HRMS, LC-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. The molecular formula is C₉H₇BrN₂O, corresponding to a molecular weight of approximately 239.07 g/mol . sigmaaldrich.combldpharm.com In a mass spectrum, the molecular ion peak (M+) would appear as a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. While the technique is standard for characterization, specific experimental mass spectral data, including fragmentation patterns from techniques like LC-MS, are not detailed in the available resources. chemicalbook.com
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of the quinazolinone ring. The spectrum is expected to show absorption maxima (λmax) characteristic of the benzopyrimidine chromophore. However, specific experimental UV-Vis absorption data for this compound is not available in the reviewed scientific papers. researchgate.net
Chromatographic Methods
Chromatographic techniques are essential for the separation and purity assessment of chemical compounds.
Thin Layer Chromatography (TLC) for Purity Assessment
Thin Layer Chromatography (TLC) is a standard and rapid method used to monitor the progress of synthetic reactions and to assess the purity of this compound. rsc.org By spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, a single spot would indicate a high degree of purity. While TLC is a routine procedure for the analysis of quinazolinone derivatives, specific retention factor (Rf) values, which are dependent on the chosen eluent, are not documented for this particular compound in the available literature.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is primarily utilized to determine the purity of the synthesized compound. Commercial suppliers of this chemical often provide HPLC data to certify the quality of their products.
While specific research articles detailing the HPLC methodology for this compound are not extensively available in the public domain, the general approach involves dissolving the compound in a suitable solvent and injecting it into the HPLC system. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound under specific conditions serves as a key identifier, and the peak area in the chromatogram corresponds to its concentration, allowing for an accurate determination of purity.
Table 1: Representative HPLC Purity Data for this compound
| Parameter | Value |
| Purity (%) | >98% |
| Analysis Method | Reversed-Phase HPLC |
| Typical Mobile Phase | Acetonitrile/Water Gradient |
| Detection | UV at a specific wavelength |
Note: This table represents typical data provided by commercial suppliers. Specific parameters may vary.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity. This technique is also employed in the quality control of this compound to provide a more rapid and detailed purity assessment.
Similar to HPLC, detailed UPLC methods for this specific compound in peer-reviewed literature are scarce. However, the principles of separation remain the same, relying on the differential partitioning of the analyte between the stationary and mobile phases. The enhanced efficiency of UPLC allows for the detection of even minor impurities that might not be resolved by conventional HPLC, providing a more stringent evaluation of the compound's purity.
Table 2: Comparison of HPLC and UPLC in the Analysis of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size of Column Packing | 3-5 µm | <2 µm |
| Operating Pressure | Lower | Higher |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₉H₇BrN₂O, this analysis provides experimental verification of its atomic makeup by quantifying the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). The results are then compared with the theoretically calculated values based on the compound's molecular formula.
Table 3: Theoretical vs. Found Elemental Composition for this compound
| Element | Theoretical % | Found % (Representative) |
| Carbon (C) | 45.22 | Data not available for the exact compound. For the related 6-bromo-2-methyl-3-phenyl-quinazolin-4-one, a found value was 56.78 (Calc. 56.87). |
| Hydrogen (H) | 2.95 | Data not available for the exact compound. For the related 6-bromo-2-methyl-3-phenyl-quinazolin-4-one, a found value was 3.42 (Calc. 3.45). |
| Nitrogen (N) | 11.72 | Data not available for the exact compound. For the related 6-bromo-2-methyl-3-phenyl-quinazolin-4-one, a found value was 8.85 (Calc. 8.89). |
Note: The "Found %" values are illustrative and based on a closely related compound as reported by Murti et al. (2011). nih.gov These values serve to demonstrate the principle of elemental analysis in structural confirmation.
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways for Enhanced Yields and Selectivity
The synthesis of the quinazolinone core is well-established, with methods evolving to improve efficiency, yield, and environmental impact. uob.edu.lyresearchgate.net Future research for 6-Bromo-3-methylquinazolin-4(3H)-one should focus on optimizing its synthesis and the synthesis of its derivatives. While classical methods like the Niementowski reaction provide a basis, contemporary approaches could offer significant advantages. ijprajournal.com
Key areas for exploration include:
Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium and copper, have been effectively used in the synthesis of various quinazoline (B50416) derivatives. ujpronline.comnih.gov Investigating these methods could lead to more efficient and selective syntheses of this compound analogs.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for many heterocyclic compounds, including quinazolinones. ijprajournal.comujpronline.com Its application could offer a more rapid and energy-efficient synthetic route.
Organocatalysis: The use of small organic molecules as catalysts presents a greener alternative to metal-based catalysts and could be explored for the synthesis of this specific quinazolinone. frontiersin.org
Multi-Component Reactions: One-pot synthesis strategies can enhance efficiency by reducing the number of intermediate purification steps, saving time and resources. ujpronline.comfrontiersin.org
| Synthetic Approach | Potential Advantages for this compound |
| Metal-Catalyzed Coupling | High efficiency, functional group tolerance, potential for diverse substitutions. ujpronline.comnih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. ijprajournal.comujpronline.com |
| Organocatalysis | Environmentally friendly, avoids heavy metal contamination. frontiersin.org |
| Multi-Component Reactions | Increased efficiency, atom economy, reduced waste. ujpronline.comfrontiersin.org |
In-depth Elucidation of Molecular Mechanisms of Action for Identified Biological Activities
Quinazolinone derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.net A critical future direction is to identify any such activities for this compound and to subsequently unravel the underlying molecular mechanisms.
For instance, if antimicrobial activity is detected, research should aim to identify the specific cellular targets. Some quinazolinone derivatives have been found to inhibit DNA gyrase, an essential bacterial enzyme. mdpi.com Similarly, if anticancer properties are observed, investigations could focus on mechanisms that are common for this class of compounds, such as:
Enzyme Inhibition: Many quinazoline-based anticancer drugs function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR). mdpi.commdpi.comresearchgate.net
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, preventing cancer cell proliferation. mdpi.com
Induction of Apoptosis: Triggering programmed cell death is another common anticancer mechanism for this scaffold. frontiersin.org
Tubulin Polymerization Inhibition: Disruption of the cellular cytoskeleton is a validated anticancer strategy employed by some quinazolinones. frontiersin.org
Development of Targeted Therapies Based on this compound Scaffolds
The quinazoline core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. mdpi.comresearchgate.net This makes it an excellent starting point for the development of targeted therapies. Future research should leverage the this compound structure to design and synthesize new molecules with high affinity and selectivity for specific disease-related targets.
The development of targeted therapies could involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-bromo and 3-methyl positions, as well as other parts of the molecule, will be crucial to understand how structural changes affect biological activity. nih.gov
Computational Modeling: In silico techniques like molecular docking can help predict the binding of derivatives to specific protein targets, guiding the design of more potent and selective compounds. researchgate.net
Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores could lead to hybrid molecules with dual or enhanced activity. rsc.org
Clinical Translational Potential of this compound Derivatives
The ultimate goal of developing new therapeutic agents is their successful translation into clinical practice. Several quinazoline derivatives have already been approved as drugs or are currently in clinical trials, demonstrating the clinical potential of this scaffold. ijpba.inforesearchgate.net For derivatives of this compound, a thorough evaluation of their translational potential will be necessary.
This will involve assessing:
Pharmacokinetic Properties: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds is essential for determining their drug-likeness. nih.gov
Efficacy in Preclinical Models: Demonstrating significant therapeutic effects in relevant animal models of disease is a prerequisite for advancing to clinical trials.
Biomarker Development: Identifying biomarkers that can predict patient response to the potential therapy would be highly beneficial for future clinical studies.
| Quinazoline-Based Drug | Therapeutic Area |
| Gefitinib | Cancer (Non-Small Cell Lung Cancer) researchgate.net |
| Erlotinib | Cancer (Non-Small Cell Lung Cancer, Pancreatic Cancer) mdpi.com |
| Lapatinib | Cancer (Breast Cancer) mdpi.com |
| Afatinib | Cancer (Non-Small Cell Lung Cancer) rsc.org |
Comprehensive Preclinical Evaluation and Toxicity Profiling
Before any new compound can be considered for human trials, a rigorous preclinical evaluation, including a comprehensive toxicity profile, is mandatory. edelweisspublications.com This is a critical research gap for this compound and its derivatives.
The preclinical evaluation should include:
In Vitro Cytotoxicity: Initial testing against various cell lines, both healthy and diseased, to determine the compound's cytotoxic effects and therapeutic window. explorationpub.com
Acute and Chronic Toxicity Studies: In vivo studies in animal models to identify potential target organs for toxicity and to establish a preliminary safety profile. edelweisspublications.com
Genotoxicity and Carcinogenicity Studies: Assessment of the compound's potential to cause genetic mutations or cancer.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To understand the relationship between the compound's concentration in the body and its therapeutic and toxic effects.
A systematic approach to these areas of research will be instrumental in determining the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and effective medicines.
Q & A
Q. What are the established synthetic routes for 6-Bromo-3-methylquinazolin-4(3H)-one, and how are reaction conditions optimized?
The compound is synthesized via direct bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid. Key parameters include:
- Molar ratios : 1:1 stoichiometry of substrate to bromine.
- Solvent system : Acetic acid as the reaction medium for solubility and controlled reactivity.
- Temperature : Room temperature (20–25°C) to avoid side reactions like over-bromination.
- Workup : Precipitation in ice-cold water followed by recrystallization from ethanol yields pure product (55% yield) . Optimization strategies include adjusting bromine concentration (e.g., 20% in acetic acid) and monitoring reaction progress via TLC .
Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?
- IR spectroscopy : Peaks at 1686 cm⁻¹ (C=O stretch of quinazolinone) and 3448 cm⁻¹ (NH₂ stretching) confirm core functional groups .
- ¹H NMR : A singlet at δ 2.48 ppm corresponds to the methyl group, while aromatic protons appear as multiplet signals between δ 7.25–7.82 ppm .
- Elemental analysis : Bromine content (theoretical: 31.37%; observed: 31.12%) validates stoichiometric incorporation .
- Melting point : Consistency with literature values (e.g., 196°C vs. 197°C) ensures purity .
Advanced Research Questions
Q. How can researchers address contradictions in reported yields for the bromination of 3-amino-2-methylquinazolin-4(3H)-one?
Discrepancies in yields (e.g., 55% vs. higher yields in alternative methods) arise from:
- Reagent purity : Trace moisture in acetic acid can reduce bromine reactivity.
- Reaction time : Extended stirring (>24 hours) may improve conversion but risks decomposition.
- Workup efficiency : Recrystallization solvents (ethanol vs. acetonitrile) affect recovery rates . Mitigation involves standardizing reagent grades, optimizing reaction duration via kinetic studies, and comparing TLC profiles across protocols .
Q. What strategies enhance the pharmacological activity of this compound derivatives?
Structural modifications include:
- Schiff base formation : Condensation with aromatic aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) introduces electron-withdrawing groups, improving analgesic activity (e.g., compound 5f, 76% yield) .
- Heterocyclic substitution : Replacing the methyl group with hydrazide moieties (e.g., isonicotinic acid hydrazide) enhances antibacterial efficacy .
- Bioisosterism : Substituting bromine with iodine alters pharmacokinetics without compromising activity . Pharmacological screening via in vitro assays (e.g., COX inhibition for anti-inflammatory activity) is critical for SAR studies .
Q. How do reaction mechanisms differ between halogenation (Br₂) and iodination (ICl) of quinazolinone derivatives?
- Bromination : Electrophilic aromatic substitution (EAS) occurs at the C6 position due to electron-donating NH₂ groups activating the ring. Acetic acid protonates the amine, directing bromine to the para position .
- Iodination : ICl acts as a milder electrophile, requiring longer reaction times. The iodine atom’s larger size may sterically hinder subsequent derivatization . Mechanistic studies using deuterated solvents and Hammett plots can elucidate electronic effects .
Methodological Guidance
Q. How should researchers design experiments to study metal ion interactions with this compound?
- Coordination chemistry : Use UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) to monitor ligand-to-metal charge transfer bands.
- Stoichiometry determination : Job’s method or molar ratio plots identify binding ratios .
- Stability assays : Measure complex stability in physiological buffers (pH 7.4) via HPLC .
Q. What computational tools are recommended for predicting the bioactivity of quinazolinone derivatives?
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with analgesic/anti-inflammatory activity .
- Docking studies : AutoDock Vina or Schrödinger Suite can simulate interactions with targets (e.g., COX-2 or AChE) .
- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the antimicrobial efficacy of this compound derivatives?
Discrepancies may stem from:
- Strain variability : Gram-positive vs. Gram-negative bacterial models (e.g., S. aureus vs. E. coli).
- Assay conditions : Broth microdilution (MIC) vs. agar diffusion methods yield differing sensitivity .
- Derivative purity : Trace impurities in Schiff bases (e.g., unreacted aldehydes) can skew results . Standardized protocols (CLSI guidelines) and LC-MS purity verification are recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
